4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester
Description
4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at position 1 and an isopropylamino substituent at position 4 of the piperidine ring. This compound is categorized as a secondary amine and serves as a synthetic building block in pharmaceutical and chemical research . Its structure combines the rigidity of the piperidine ring with the lipophilic benzyl ester, making it a versatile intermediate for drug discovery.
Properties
IUPAC Name |
benzyl 4-(propan-2-ylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)17-15-8-10-18(11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCCTTCYYHHOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633436 | |
| Record name | Benzyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159874-34-7 | |
| Record name | Phenylmethyl 4-[(1-methylethyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159874-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-[(propan-2-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Piperidine Intermediate Formation
The synthesis typically begins with a piperidone precursor. For example, 1-benzyl-4-piperidone serves as a common intermediate, synthesized via condensation of benzylamine with methyl acrylate derivatives under basic conditions. A patent by CN1583742A details the preparation of 1-benzyl-4-keto-3-piperidine acid methyl ester using sodium methoxide in toluene-methanol, achieving a 95% yield after refluxing for 5 hours. Critical steps include:
-
Anhydrous reaction conditions : Toluene and methanol are dried over molecular sieves to prevent hydrolysis.
-
Nucleophilic addition : Sodium methoxide facilitates the formation of the piperidine ring via intramolecular cyclization.
This intermediate is subsequently hydrolyzed to 1-benzyl-4-piperidone using 20% hydrochloric acid, followed by neutralization with NaOH to isolate the product.
Introduction of the Isopropylamino Group
The isopropylamino moiety is introduced via nucleophilic substitution or reductive amination. In one approach, 1-benzyl-4-piperidone reacts with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. Alternatively, a two-step process involves:
-
Formation of an imine : Condensation of piperidone with isopropylamine using titanium tetrachloride.
-
Reduction : Catalytic hydrogenation with palladium on carbon yields the secondary amine.
Optimal conditions require strict temperature control (0–15°C during imine formation) to minimize side reactions.
Benzyl Ester Protection
The final step involves esterification of the carboxylic acid group with benzyl chloride or benzyl bromide. A preferred method uses DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane. This method achieves >85% yield under inert atmospheres. Alternatively, a patent by CN102442937B demonstrates direct esterification using benzyl alcohol and sulfuric acid as a catalyst, though this approach risks over-esterification.
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
Industrial production leverages continuous flow chemistry to enhance reproducibility. Key parameters include:
Solvent Optimization
Toluene and ethyl acetate are preferred solvents due to their low polarity and ease of removal. A study comparing solvents found that toluene improves reaction kinetics by 40% compared to THF, attributed to its non-coordinating nature.
Laboratory-Scale Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, the esterification step completes in 10 minutes at 100°C under microwave conditions, versus 2 hours conventionally.
Green Chemistry Approaches
Recent advances emphasize solvent-free reactions. Ball milling 1-benzyl-4-piperidone with isopropylamine and benzyl chloroformate achieves 78% yield without solvents, minimizing waste.
Yield and Purity Analysis
Comparative Yield Data
Impurity Profiling
Common impurities include:
-
Unreacted piperidone : <2% when using excess isopropylamine.
-
Over-esterified products : Controlled by limiting benzyl chloride stoichiometry to 1.1 equivalents.
Reaction Optimization Strategies
Catalytic Systems
Chemical Reactions Analysis
Types of Reactions
4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Complexity and Functional Group Variations
4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS 1353972-73-2)
- Structure: Differs by an additional aminoethyl group attached to the isopropylamino substituent.
- Molecular Formula : C₁₈H₂₉N₃O₂.
- This enhances solubility in aqueous environments compared to the simpler isopropylamino group in the target compound .
- Applications : Likely used in targeting amine-sensitive receptors or enzymes in drug discovery.
4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester (CAS 629625-96-3)
- Structure: Features a trifluoromethyl group and an amino group at position 4.
- Molecular Formula : C₁₄H₁₇F₃N₂O₂.
- Key Differences: The trifluoromethyl group increases lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidation. This makes the compound more suitable for central nervous system (CNS) drug candidates compared to the non-fluorinated target .
- Applications: Potential use in enzyme inhibition or fluorinated drug analogs.
4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester (CAS 1353960-74-3)
- Structure: Substituted with a chiral amino acid-derived group (2-amino-3-methyl-butyrylamino).
- Molecular Formula : C₁₈H₂₇N₃O₃.
- Key Differences: The amino acid moiety enables peptide-like interactions, making it suitable for prodrug design or peptidomimetics. This contrasts with the target compound’s simpler aliphatic substituent .
- Applications : Likely used in targeted drug delivery or as a protease substrate.
Substituent Effects on Physicochemical Properties
Biological Activity
4-Isopropylamino-piperidine-1-carboxylic acid benzyl ester is a compound of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{17}H_{24}N_{2}O_{2}
- Molecular Weight : 288.39 g/mol
This compound features a piperidine ring substituted with an isopropylamino group and a benzyl ester moiety, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antiproliferative Effects : Studies have shown that certain piperidine derivatives possess significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.20 µM against HT-29 colon cancer cells, indicating potent inhibitory effects on cell proliferation .
- Enzymatic Activity : The compound may act as an inhibitor of specific kinases involved in cancer progression. For example, inhibitors targeting threonine tyrosine kinase (TTK) have shown promise in reducing tumor growth in preclinical models .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been identified as inhibitors of critical signaling pathways in cancer cells. The inhibition of kinases such as B-Raf(V600E) has been linked to reduced cell proliferation and increased apoptosis in tumor cells .
- Modulation of Lipid Metabolism : Some derivatives have been shown to modulate fatty acid amide hydrolase (FAAH) activity, potentially influencing pain and anxiety pathways .
Case Studies
Several case studies illustrate the biological activity of compounds related to this compound:
- Antiproliferative Activity Against Cancer Cell Lines :
- Targeting TTK Kinase :
Data Table: Biological Activity Summary
| Compound Name | IC50 (µM) | Target Enzyme/Pathway | Cancer Type |
|---|---|---|---|
| 4-Isopropylamino-piperidine derivative | 0.20 | B-Raf(V600E) | Colon (HT-29) |
| Piperidine derivative A | 0.15 | TTK kinase | Breast (MDA-MB-231) |
| Piperidine derivative B | 1.40 | Unspecified | Cervical (HeLa) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
